

# Side effects of fostamatinib and potential relevance to TAS05567

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |           |           |
|----------------------|-----------|-----------|
| Compound Name:       | TAS05567  |           |
| Cat. No.:            | B12429882 | Get Quote |

# Technical Support Center: Fostamatinib and TAS05567

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and drug development professionals working with the Spleen Tyrosine Kinase (Syk) inhibitors fostamatinib and **TAS05567**.

## Frequently Asked Questions (FAQs)

Q1: What is fostamatinib and what are its primary applications in a research setting?

Fostamatinib is a tyrosine kinase inhibitor that primarily targets Spleen Tyrosine Kinase (Syk). [1][2] It is a prodrug that is converted in the body to its active metabolite, R406.[3] Fostamatinib is approved for the treatment of chronic immune thrombocytopenia (ITP) in adult patients who have had an insufficient response to previous treatments.[4][5] In a research context, it is used to investigate the role of Syk signaling in various autoimmune and inflammatory conditions.[2]

Q2: What are the most common side effects observed with fostamatinib in clinical studies?

The most frequently reported side effects of fostamatinib include diarrhea, hypertension (high blood pressure), nausea, respiratory infections, dizziness, and increased liver enzymes (ALT/AST).[1][6][7] Other common adverse events are rash, abdominal pain, fatigue, chest pain, and neutropenia (a low level of neutrophils, a type of white blood cell).[4][7]

#### Troubleshooting & Optimization





Q3: How can I manage diarrhea as a side effect in my experimental subjects?

Diarrhea is a common adverse event associated with fostamatinib, occurring in approximately 31% of patients in clinical trials.[8][9] For preclinical studies, it is crucial to monitor subjects for the development of diarrhea and provide supportive care, such as ensuring adequate hydration.[9][10] If diarrhea becomes severe, consider a temporary interruption of fostamatinib administration or a dose reduction.[10][11] Anti-diarrheal medication may also be used as part of the supportive care plan.[10]

Q4: What is the mechanism behind fostamatinib-induced hypertension and how can it be addressed in a laboratory setting?

Fostamatinib has been associated with an increase in blood pressure.[4][5] Studies suggest that this may be an off-target effect due to the inhibition of Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), which can lead to increased vascular resistance.[12][13][14] In conscious rats, fostamatinib caused a dose-dependent increase in blood pressure that correlated with the plasma concentration of its active metabolite, R406.[12][15]

For animal studies, regular blood pressure monitoring is recommended.[6] If hypertension is observed, consider dose reduction or co-administration with standard antihypertensive agents such as beta-blockers (e.g., atenolol), ACE inhibitors (e.g., captopril), or calcium channel blockers (e.g., nifedipine), which have been shown to control fostamatinib-induced blood pressure elevation in rats without affecting the plasma levels of R406.[14][15][16]

Q5: What is **TAS05567** and how does it relate to fostamatinib?

**TAS05567** is a potent, highly selective, and orally active ATP-competitive inhibitor of Syk with an IC50 of 0.37 nM.[17] Like fostamatinib, it is being investigated for its therapeutic potential in autoimmune and allergic diseases due to its ability to abrogate immunoglobulin-mediated reactions.[17][18] Both compounds share the same primary molecular target, Syk.

Q6: Based on its kinase selectivity profile, could **TAS05567** have a different side effect profile compared to fostamatinib?

While direct comparative safety data is not available, the kinase selectivity profile of **TAS05567** suggests potential differences in side effects. **TAS05567** is reported to be highly selective for Syk. In a panel of 192 kinases, it showed greater than 70% inhibition for only Syk and four



other kinases: FLT3, JAK2, KDR (VEGFR2), and RET.[17] Fostamatinib's active metabolite, R406, is known to have off-target effects on VEGFR2, which is linked to hypertension.[13] Since **TAS05567** also inhibits KDR (VEGFR2), there is a potential for a similar hypertensive effect. However, the relative potency against these off-targets compared to Syk will be a critical determinant of the side effect profile. Researchers working with **TAS05567** should be vigilant for side effects similar to those of fostamatinib, particularly hypertension.

# Troubleshooting Guides Managing Common Fostamatinib-Related Adverse Events in Preclinical Models

# Troubleshooting & Optimization

Check Availability & Pricing

| Observed Issue                      | Potential Cause                                                                      | Troubleshooting Steps                                                                                                                                                                                                                                                                    |
|-------------------------------------|--------------------------------------------------------------------------------------|------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|
| Diarrhea                            | On-target or off-target effect of<br>Syk inhibition on<br>gastrointestinal function. | 1. Ensure adequate hydration of the animal subjects. 2. Implement dietary modifications if applicable. 3. Consider early intervention with anti-diarrheal medication. [10] 4. If severe, temporarily interrupt fostamatinib administration or reduce the dose.[9][10]                    |
| Hypertension                        | Off-target inhibition of VEGFR2.[12][13]                                             | 1. Monitor blood pressure regularly (e.g., every two weeks until stable, then monthly).[6][11] 2. If blood pressure increases significantly, consider reducing the fostamatinib dose. 3. Coadminister standard antihypertensive agents (e.g., atenolol, captopril, nifedipine). [15][16] |
| Neutropenia                         | Inhibition of Syk-dependent pathways in hematopoietic cells.                         | 1. Monitor absolute neutrophil count (ANC) monthly.[6][11] 2. If ANC drops significantly, interrupt fostamatinib treatment until it recovers.[10] 3. Resume treatment at a lower dose once ANC is within a safe range.[10]                                                               |
| Elevated Liver Enzymes<br>(ALT/AST) | Hepatotoxicity.                                                                      | 1. Monitor liver function tests (LFTs) monthly.[6][11] 2. If LFTs are significantly elevated, interrupt fostamatinib treatment.[10] 3. Resume at a lower dose once LFTs return to                                                                                                        |



baseline or near-baseline levels.[10]

#### **Data Presentation**

**Table 1: Common Adverse Events of Fostamatinib from** 

**Clinical Trials** 

| Adverse Event         | Frequency in Fostamatinib<br>Group | Frequency in Placebo<br>Group |
|-----------------------|------------------------------------|-------------------------------|
| Diarrhea              | 31%[19]                            | 15%[19]                       |
| Hypertension          | 28%[19]                            | 13%[19]                       |
| Nausea                | 19%[19]                            | 8%[19]                        |
| Respiratory Infection | 11%[19]                            | 6%[19]                        |
| Dizziness             | 11%[19]                            | 8%[19]                        |
| ALT Increase          | 11%[19]                            | 0%[19]                        |
| AST Increase          | 9%[19]                             | 0%[19]                        |
| Rash                  | 9%[19]                             | 2%[19]                        |
| Abdominal Pain        | 6%[19]                             | 2%[19]                        |
| Fatigue               | 6%[19]                             | 2%[19]                        |
| Chest Pain            | 6%[19]                             | 2%[19]                        |
| Neutropenia           | 6%[19]                             | 0%[19]                        |

**Table 2: Kinase Inhibitory Profile of TAS05567** 



| Kinase       | IC50        |
|--------------|-------------|
| Syk          | 0.37 nM[17] |
| FLT3         | 10 nM[17]   |
| JAK2         | 4.8 nM[17]  |
| KDR (VEGFR2) | 600 nM[17]  |
| RET          | 29 nM[17]   |

## **Experimental Protocols**

# Protocol for Monitoring Fostamatinib-Induced Hypertension in a Rodent Model

Objective: To assess the effect of fostamatinib on blood pressure in a rodent model and evaluate the efficacy of antihypertensive co-medication.

#### Methodology:

- Animal Model: Use conscious, telemetered rats to allow for continuous blood pressure monitoring.
- Fostamatinib Administration: Administer fostamatinib orally at a dose known to induce hypertension (e.g., 100 mg/kg in rats).[16]
- Blood Pressure Monitoring: Measure systolic and diastolic blood pressure continuously using the telemetry system. Record baseline blood pressure for a sufficient period before fostamatinib administration.
- Antihypertensive Co-administration:
  - For acute studies, administer a single oral dose of an antihypertensive agent (e.g., atenolol 15 mg/kg, captopril 30 mg/kg, or nifedipine) after the onset of fostamatinibinduced hypertension.[14]
  - For chronic studies, co-administer the antihypertensive agent with fostamatinib daily.



- Data Analysis: Compare the blood pressure readings before and after fostamatinib administration, and with and without antihypertensive co-medication. Analyze the time course of the blood pressure changes.
- Plasma Level Analysis (Optional): Collect blood samples at various time points to measure the plasma concentration of R406 to correlate with blood pressure changes.[15]

#### **Mandatory Visualizations**



Click to download full resolution via product page

Caption: Fostamatinib's Mechanism of Action in ITP.





Click to download full resolution via product page

Caption: Workflow for Assessing Syk Inhibitor Side Effects.



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. Fostamatinib Wikipedia [en.wikipedia.org]
- 2. What is Fostamatinib Disodium used for? [synapse.patsnap.com]
- 3. What is the mechanism of Fostamatinib Disodium? [synapse.patsnap.com]
- 4. Tavalisse (fostamatinib): Uses, Side Effects, Interactions, Pictures, Warnings & Dosing -WebMD [webmd.com]
- 5. Fostamatinib disodium (oral route) Side effects & dosage Mayo Clinic [mayoclinic.org]
- 6. Fostamatinib: Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]
- 7. drugs.com [drugs.com]
- 8. Safety Profile | TAVALISSE® (fostamatinib disodium hexahydrate) tablets [tavalissehcp.com]
- 9. These highlights do not include all the information needed to use TAVALISSE® safely and effectively. See full prescribing information for TAVALISSE. TAVALISSE® (fostamatinib disodium hexahydrate) tablets, for oral useInitial U.S. Approval: 2018 [dailymed.nlm.nih.gov]
- 10. Tavalisse (fostamatinib) dosing, indications, interactions, adverse effects, and more [reference.medscape.com]
- 11. tavalisse.com [tavalisse.com]
- 12. Mechanisms For Fostamatinib-Induced Blood Pressure Elevation ACR Meeting Abstracts [acrabstracts.org]
- 13. Clinical Pharmacokinetics and Pharmacodynamics of Fostamatinib and Its Active Moiety R406 PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Prevention of fostamatinib-induced blood pressure elevation by antihypertensive agents -PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Prevention of fostamatinib-induced blood pressure elevation by antihypertensive agents -PMC [pmc.ncbi.nlm.nih.gov]



- 17. medchemexpress.com [medchemexpress.com]
- 18. TAS05567, a Novel Potent and Selective Spleen Tyrosine Kinase Inhibitor, Abrogates Immunoglobulin-Mediated Autoimmune and Allergic Reactions in Rodent Models PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. blogs.the-hospitalist.org [blogs.the-hospitalist.org]
- To cite this document: BenchChem. [Side effects of fostamatinib and potential relevance to TAS05567]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12429882#side-effects-of-fostamatinib-and-potential-relevance-to-tas05567]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

### BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

#### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com